molecular formula C13H8ClN3O2S B2838688 4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine CAS No. 885461-03-0

4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine

Cat. No. B2838688
CAS RN: 885461-03-0
M. Wt: 305.74
InChI Key: VFZCVGPCRWMZHC-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of heterocyclic compounds known as thienopyrimidines . Thienopyrimidines are characterized by a thiophene ring fused to a pyrimidine ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . These types of compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine” is characterized by a thiophene ring fused to a pyrimidine ring, with a chlorine atom at the 4-position, a methyl group at the 4-position of the phenyl ring, and a nitro group at the 3-position of the phenyl ring .

Future Directions

The future directions for research on “4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine” could include further exploration of its therapeutic properties, development of more efficient synthesis methods, and investigation of its mechanism of action . Given the wide range of therapeutic properties associated with thienopyrimidines, there is potential for “4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine” to be developed into an effective pharmacological agent.

properties

IUPAC Name

4-chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c1-7-2-3-8(6-10(7)17(18)19)12-15-11(14)9-4-5-20-13(9)16-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCVGPCRWMZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine

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